molecular formula C15H14F3N3O2 B7150400 N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B7150400
M. Wt: 325.29 g/mol
InChI Key: NJIRMDGGHFHWKR-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is a synthetic organic compound that features a trifluoroethyl group, a pyrazole ring, and an isochromene carboxamide moiety

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)9-21-8-11(7-19-21)20-14(22)13-12-4-2-1-3-10(12)5-6-23-13/h1-4,7-8,13H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIRMDGGHFHWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CN(N=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative to form the trifluoroethyl-pyrazole intermediate. This intermediate is then coupled with a 3,4-dihydro-1H-isochromene-1-carboxylic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoroethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide
  • 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Uniqueness

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to the combination of its trifluoroethyl group, pyrazole ring, and isochromene carboxamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazole and isochromene rings provide a framework for diverse chemical modifications and interactions with biological targets.

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